molecular formula C19H19N3O3S B2821309 (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1798420-13-9

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide

Cat. No.: B2821309
CAS No.: 1798420-13-9
M. Wt: 369.44
InChI Key: LRIQOFGBGMUDLJ-UHFFFAOYSA-N
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Description

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The pyrazole intermediate is then reacted with a methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Formation of the Phenylethenesulfonamide Moiety: The final step involves the reaction of the substituted pyrazole with phenylethenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene linkage.

    N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylpropanesulfonamide: Similar structure but with a propane instead of an ethene linkage.

Uniqueness

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide is unique due to the presence of the ethene linkage, which can impart different chemical and biological properties compared to its analogs with ethane or propane linkages. This unique structure can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-22-19(14-18(20-22)16-9-6-10-17(13-16)25-2)21-26(23,24)12-11-15-7-4-3-5-8-15/h3-14,21H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQOFGBGMUDLJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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